Non-4-enenitrile
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Overview
Description
Non-4-enenitrile, also known as pent-4-enenitrile, is an organic compound with the molecular formula C5H7N. It is a nitrile, characterized by the presence of a cyano group (-CN) attached to a carbon chain. This compound is also referred to as 3-butenyl cyanide or 4-pentenenitrile .
Preparation Methods
Synthetic Routes and Reaction Conditions
Non-4-enenitrile can be synthesized through various methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide (P4O10), resulting in the formation of nitriles.
From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide to form hydroxynitriles, which can be further processed to obtain nitriles.
Industrial Production Methods
Industrial production of this compound typically involves the dehydration of amides or the reaction of halogenoalkanes with cyanide salts under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Non-4-enenitrile undergoes several types of chemical reactions:
Hydrolysis: Acidic or basic hydrolysis of this compound results in the formation of carboxylic acids.
Addition Reactions: It can participate in addition reactions with Grignard reagents to form ketones.
Common Reagents and Conditions
Reducing Agents: LiAlH4, DIBAL
Hydrolysis Agents: Acids (HCl) or bases (NaOH)
Grignard Reagents: RMgX (where R is an alkyl or aryl group, and X is a halogen)
Major Products Formed
Reduction: Primary amines
Hydrolysis: Carboxylic acids
Addition Reactions: Ketones
Scientific Research Applications
Non-4-enenitrile has diverse applications in scientific research:
Mechanism of Action
The mechanism by which Non-4-enenitrile exerts its effects involves its reactivity with various reagents. For instance, in reduction reactions, the nitrile group undergoes nucleophilic addition of hydride ions, leading to the formation of primary amines . In hydrolysis reactions, the nitrile group is converted to a carboxylic acid through the addition of water and subsequent breakdown of the intermediate .
Comparison with Similar Compounds
Non-4-enenitrile can be compared with other nitriles such as:
Acrylonitrile: Used in the production of plastics and synthetic rubber.
Butanenitrile: Similar in structure but with a different carbon chain length.
Ethanenitrile: A simpler nitrile with a shorter carbon chain.
This compound is unique due to its specific structure, which allows for versatile reactivity and applications in various fields.
Properties
CAS No. |
144270-74-6 |
---|---|
Molecular Formula |
C9H15N |
Molecular Weight |
137.22 g/mol |
IUPAC Name |
non-4-enenitrile |
InChI |
InChI=1S/C9H15N/c1-2-3-4-5-6-7-8-9-10/h5-6H,2-4,7-8H2,1H3 |
InChI Key |
SZOZLQBIUISGSD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CCCC#N |
Origin of Product |
United States |
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